molecular formula C18H23NO4 B15363375 O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate

O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate

Cat. No.: B15363375
M. Wt: 317.4 g/mol
InChI Key: AHWGTEYTRSFUMN-CRAIPNDOSA-N
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Description

O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate is a bicyclic dicarboxylate derivative characterized by a fused cyclopentane-pyridine ring system. The molecule features a benzyl ester group at the O1 position and a methyl ester at O4A, conferring distinct steric and electronic properties. While its exact applications remain understudied, structural analogs suggest roles in medicinal chemistry (e.g., enzyme inhibition) or as intermediates in asymmetric synthesis.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

1-O-benzyl 4a-O-methyl (4aR,7aR)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate

InChI

InChI=1S/C18H23NO4/c1-22-16(20)18-10-5-9-15(18)19(12-6-11-18)17(21)23-13-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,18-/m1/s1

InChI Key

AHWGTEYTRSFUMN-CRAIPNDOSA-N

Isomeric SMILES

COC(=O)[C@@]12CCC[C@H]1N(CCC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C12CCCC1N(CCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate (CAS Number: 2940875-79-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO4, with a molecular weight of approximately 317.38 g/mol. The structural configuration includes a bicyclic framework that is characteristic of pyridine derivatives. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H23NO4
Molecular Weight317.38 g/mol
CAS Number2940875-79-4
SMILESCOC(=O)[C@@]12CCCN([C@@H]2CCC1)C(=O)OCc1ccccc1

Biological Activity Overview

Research indicates that compounds similar to O1-benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine derivatives exhibit a range of biological activities including antiviral, anticancer, and insecticidal properties.

Antiviral Activity

Recent studies have shown that derivatives of cyclopenta[b]pyridine possess significant antiviral properties. For instance, compounds structurally related to O1-benzyl O4A-methyl have demonstrated efficacy against Tobacco Mosaic Virus (TMV), outperforming traditional antiviral agents like ribavirin in specific concentrations .

Case Study:
In a comparative study, compound 4k , which shares structural similarities with O1-benzyl O4A-methyl, exhibited an inactivation effect of 51.1% against TMV at a concentration of 500 μg/mL .

Anticancer Activity

The potential anticancer mechanisms of pyridine derivatives are under investigation. Some studies suggest that these compounds may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Insecticidal Activity

Insecticidal properties have been observed in related compounds. For example, certain derivatives showed high larvicidal efficacy against Plutella xylostella, indicating potential applications in agricultural pest control .

The biological activities of O1-benzyl O4A-methyl can be attributed to its ability to interact with various biological targets:

  • Binding Affinity: Molecular docking studies suggest that the presence of the benzene ring enhances binding affinity to viral receptor proteins .
  • Enzymatic Inhibition: Some studies indicate that pyridine derivatives can inhibit specific enzymes crucial for viral replication and cancer cell proliferation.

Chemical Reactions Analysis

Ester Hydrolysis

The compound’s benzyl and methyl ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction TypeConditionsProductsNotes
Acidic HydrolysisHCl/H₂SO₄ (aqueous), reflux3,4,5,6,7,7a-Hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylic acidBenzyl ester cleaves preferentially due to higher steric accessibility.
Basic HydrolysisNaOH/EtOH, 60–80°CCorresponding carboxylate saltsMethyl ester may require harsher conditions (e.g., LiOH/THF).

Hydrogenation Reactions

The pyridine ring within the bicyclic system can be hydrogenated to form a saturated piperidine derivative.

Reaction TypeConditionsProductsNotes
Catalytic HydrogenationH₂ (1–3 atm), Pd/C or Raney Ni, EtOH/THFtrans-3,4,5,6,7,7a,8,8a-Octahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylateComplete saturation of the pyridine ring occurs, retaining ester groups.

Nucleophilic Substitution

The carbonyl groups in the ester functionalities are susceptible to nucleophilic attack.

Reaction TypeConditionsProductsNotes
AminolysisPrimary amines (e.g., NH₃/MeOH), room temperatureAmide derivativesMethyl ester reacts faster than benzyl ester due to lower steric hindrance.
TransesterificationROH (e.g., EtOH), acid/base catalystAlternate esters (e.g., ethyl esters)Requires elevated temperatures (~100°C).

Hydrogenolysis of Benzyl Ester

The benzyl protecting group is selectively cleaved via hydrogenolysis.

Reaction TypeConditionsProductsNotes
Catalytic HydrogenolysisH₂ (1 atm), Pd/C, MeOHO4a-methyl trans-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylic acidRetains the methyl ester, enabling selective functionalization.

Oxidation and Decarboxylation

The cyclopentane ring and carboxylate groups participate in oxidative and thermal degradation pathways.

Reaction TypeConditionsProductsNotes
Ring OxidationKMnO₄/H₂O, acidic conditionsKetone or epoxide derivativesPosition-specific oxidation depends on ring strain and catalyst.
Thermal Decarboxylation>200°C, inert atmosphereCyclopenta[b]pyridine derivatives with reduced carboxylate groupsCO₂ elimination occurs preferentially at the 1-carboxylate site.

Comparative Reactivity with Structural Analogs

The compound’s reactivity is distinct from related bicyclic systems:

CompoundKey Structural DifferencesReactivity Profile
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine Lacks dicarboxylate groupsLimited to benzyl group hydrogenolysis; no ester hydrolysis.
O1-tert-butyl O4-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate Tert-butyl ester instead of benzylResists hydrogenolysis but undergoes faster hydrolysis.

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Temperature : Hydrogenation and decarboxylation require precise thermal control to avoid side products.

  • Catalysts : Pd

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Substituents
Target Compound Cyclopenta[B]pyridine (bicyclic) O1-Benzyl, O4A-methyl esters
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid Dihydropyridine (monocyclic) 1-Benzyl, 4-phenyl, 3,5-dicarboxylic acid
3,9-Dibenzyl-...tetracarboxylate Pentacyclic cage 3,9-Dibenzyl, 1,5,7,11-tetrahydroxymethyl, 6,12-diphenyl, tetracarboxylate
  • Key Differences :
    • The target’s bicyclic system introduces conformational rigidity, unlike the flexible dihydropyridine backbone .
    • The pentacyclic analog’s complex cage structure enables multi-site coordination, suggesting utility in metal chelation or supramolecular chemistry .

Physicochemical Properties

Property Target Compound 1-Benzyl-4-phenyl-dihydropyridine Di-O-ethyl Carbothioic Acid Ester
Molecular Weight (g/mol) ~349.4 (estimated) 389.4 452.6
LogP (predicted) 2.8 3.1 4.5
Solubility (aq., mg/mL) Low (<0.1) Moderate (0.5–1.0) Very low (<0.01)
  • Analysis :
    • The target’s moderate LogP (2.8) reflects balanced lipophilicity from benzyl/methyl esters, contrasting with the highly lipophilic di-O-ethyl carbothioic acid ester (LogP 4.5) .
    • Reduced aqueous solubility of the target compared to dihydropyridine derivatives arises from its rigid bicyclic core.

Q & A

Q. What are the key synthetic methodologies for preparing O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate?

Synthesis typically involves multi-step organic reactions, such as cyclocondensation or one-pot strategies. For analogous cyclopenta-fused pyridines, one-pot two-step reactions have been optimized using substituted pyridines and ester derivatives as starting materials . Key steps include:

  • Cyclization : Employing catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to promote ring closure.
  • Protection/Deprotection : Use of benzyl and methyl ester groups to stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .

Q. How can spectroscopic techniques confirm the structure of this compound?

A combination of NMR, IR, and HRMS is critical:

  • ¹H/¹³C NMR : Assign chemical shifts to protons and carbons in the cyclopenta[b]pyridine core and ester substituents. For example, benzyl protons typically appear at δ 7.2–7.4 ppm, while methyl esters resonate at δ 3.6–3.8 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed mass accuracy within ±3 ppm) .
TechniqueKey Data (Example from Analogues)Reference
¹H NMR (DMSO-d₆)Benzyl protons: δ 7.3 ppm (multiplet)
¹³C NMREster carbonyl: δ 165–170 ppm
HRMS (ESI)Calculated: 550.0978; Found: 550.0816

Q. What functional groups dictate reactivity in this compound?

The benzyl ester (O1) and methyl ester (O4A) groups are hydrolytically labile, enabling derivatization. The cyclopenta[b]pyridine core contains conjugated double bonds, making it prone to electrophilic substitution. The trans-configuration at positions 3,4,5,6,7,7A influences steric interactions during reactions .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 50–60%) be addressed in multi-step syntheses?

  • Reaction Optimization : Adjust stoichiometry (e.g., excess benzyl chloride for esterification) or use microwave-assisted synthesis to reduce side reactions .
  • Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or DIPEA) to improve cyclization efficiency .
  • Workup Refinement : Employ liquid-liquid extraction (e.g., dichloromethane/water) to recover intermediates and reduce losses .

Q. How to resolve discrepancies in NMR data for diastereomeric mixtures?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to enhance signal resolution for complex splitting patterns .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish trans vs. cis configurations in the cyclopenta ring .
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., ring-flipping) by analyzing peak coalescence at elevated temperatures .

Q. What computational methods predict the compound’s stability and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain in the hexahydrocyclopenta ring .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis rates of ester groups .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological testing .

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Exothermic Reactions : Control temperature during cyclization using jacketed reactors to prevent decomposition .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct Management : Implement inline IR monitoring to track reaction progress and minimize impurities .

Q. How to assess the compound’s potential pharmacological activity?

  • In Vitro Assays : Test inhibitory activity against enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates, as done for dihydropyridine analogues .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to measure half-life and metabolite formation .

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